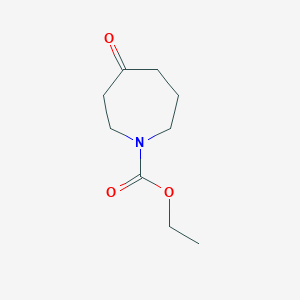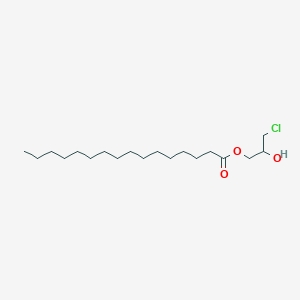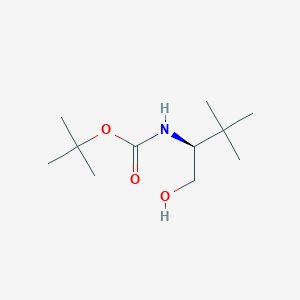
2-Nitrophenyl b-D-xylopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Nitrophenyl β-D-xylopyranosides involves complex chemical processes. Takeo et al. (1995) detailed the transformation of 2- and 4-Nitrophenyl β-D-xylopyranosides into their corresponding 2,3-di-O-benzoyl derivatives, utilizing dibutyltin oxide-mediated acylation. These derivatives were further used in synthesizing β-(1→4)-D-xylo-oligosaccharides through N-iodosuccinimide-silver triflate-promoted condensation, showcasing the intricate steps involved in creating such compounds (Takeo, Ohguchi, Hasegawa, & Kitamura, 1995).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, has been established through X-ray diffraction analysis, providing a foundation for understanding the structural intricacies of 2-Nitrophenyl β-D-xylopyranosides (Shestopalov, Emelianova, & Nesterov, 2003).
Chemical Reactions and Properties
Chemical reactions involving 2-Nitrophenyl β-D-xylopyranosides include various glycosylation processes and the formation of chromogenic substrates for assay and differentiation of endoxylanases. Puchart and Biely (2007) elaborated on the self-transfer reaction from 4-nitrophenyl β-D-xylopyranoside catalyzed by specific enzymes, demonstrating its applicability in creating substrates for biochemical assays (Puchart & Biely, 2007).
Physical Properties Analysis
The physical properties of 2-Nitrophenyl β-D-xylopyranosides and related compounds have been studied through various spectroscopic and crystallographic techniques. Gubica et al. (2012) conducted comprehensive structural analyses of o-, m-, and p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranosides, revealing details about their polymorphism, molecular conformation, and the impact of these properties on their chemical behavior (Gubica, Stępień, Ostrowski, Pisklak, Temeriusz, Głowacka, Paradowska, & Cyranski, 2012).
Chemical Properties Analysis
The chemical properties of 2-Nitrophenyl β-D-xylopyranosides, including reactivity and interaction with other molecules, are key to their utilization in synthesis and analytical chemistry. The work by Vetere et al. (1997) on synthesizing oligosaccharide derivatives related to glycosaminoglycan biosynthesis highlights the utility of β-D-xylopyranosides in complex biochemical pathways (Vetere, Ferro, Bosco, Cescutti, & Paoletti, 1997).
Applications De Recherche Scientifique
Enzyme Activity Measurement : It is an excellent substrate for measuring hemicellulolytic alpha-glucuronidase activity in a beta-xylosidase-coupled assay, which is important in studying enzymatic degradation of hemicelluloses (Biely et al., 2000).
Substrate Specificity Research : This compound is used to investigate substrate and positional specificity of type-A, -B, and -C feruloyl esterases. These enzymes are significant in the modification of plant cell walls and bioconversion processes (Puchart et al., 2007).
Study of Feruloyl Esterase Specificity : It is also used in enzyme-coupled assays to study the specificity of feruloyl esterases, enzymes involved in breaking down plant biomass (Mastihubová & Biely, 2010).
Enzymatic Hydrolysis of Xylose : This compound serves as a substrate for the enzymatic hydrolysis of xylose in Geobacillus stearothermophilus, aiding in the study of microbial xylose utilization (Jordan & Braker, 2015).
Synthesis of Glycosylated Compounds : It can be used in the synthesis of various glycosylated compounds like xylobiose and xylotriose, contributing to research in carbohydrate chemistry and glycoscience (Takeo et al., 1995).
Cancer Research : A study showed that 2-(6-hydroxynaphthyl)-O-beta-D-xylopyranoside preferentially inhibits the growth of transformed cells, suggesting a role in developing anticancer therapies (Mani et al., 1998).
Cellular Synthesis Studies : Beta-D-xylosides stimulate chondroitin sulfate synthesis in various cell types, revealing the capacity of cells to synthesize sulfated glycosaminoglycans (Schwartz et al., 1974).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQCLGUTGDQYNI-DQDDRIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907449 | |
| Record name | 2-Nitrophenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl b-D-xylopyranoside | |
CAS RN |
10238-27-4 | |
| Record name | o-Nitrophenyl β-D-xylopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrophenyl beta-D-xylopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl β-D-xylopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)




